molecular formula C20H15FN6O4S B2481228 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 897612-67-8

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2481228
CAS No.: 897612-67-8
M. Wt: 454.44
InChI Key: HIXWDIRCEGCGBF-UHFFFAOYSA-N
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Description

This compound is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group and a 3-nitrophenyl moiety. While direct toxicological or functional data for this compound are unavailable in the provided evidence, structural analogs highlight its possible relevance in flavoring, agrochemical, or pharmaceutical contexts .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O4S/c21-13-4-1-3-12(9-13)17-24-20-26(25-17)16(11-32-20)7-8-22-18(28)19(29)23-14-5-2-6-15(10-14)27(30)31/h1-6,9-11H,7-8H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXWDIRCEGCGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H18FN5O3SC_{21}H_{18}FN_{5}O_{3}S, with a molecular weight of approximately 439.5 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H18FN5O3S
Molecular Weight439.5 g/mol
CAS Number894032-07-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known to inhibit various enzymes, particularly those involved in fungal cell wall synthesis and other critical metabolic pathways. This interaction often leads to modulation of biological processes such as cell division and apoptosis.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of substituents on the triazole and thiazole rings in determining the compound's efficacy. For instance:

  • Nitro Group : The presence of a nitro group on the phenyl ring has been associated with enhanced antimicrobial activity.
  • Fluorine Substitution : The introduction of fluorine atoms typically increases lipophilicity and can enhance binding affinity to target proteins.

Research indicates that modifications to these functional groups can significantly affect the compound's pharmacological profile, including its antifungal and antibacterial properties .

Antifungal Activity

This compound has shown promising antifungal activity against various strains. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole. For example:

  • Against Candida albicans : MIC values were found to be around 0.5 μg/mL.
  • Against Aspergillus fumigatus : The compound exhibited moderate activity with MIC values ranging from 1 to 4 μg/mL.

Antibacterial Activity

In addition to antifungal properties, this compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that it may inhibit bacterial growth through similar mechanisms as those observed in antifungal activity.

Case Studies

  • Study on Antifungal Efficacy : A study published in PubMed Central evaluated various triazole derivatives, including those similar to this compound. Results indicated that compounds with specific substitutions showed enhanced antifungal properties against resistant strains of Candida species .
  • Mechanistic Insights : Research on related compounds revealed that triazole derivatives could effectively disrupt ergosterol biosynthesis in fungal cells, leading to increased cell membrane permeability and eventual cell death .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has shown promise in anticancer research. Preliminary studies suggest it may interact with specific biological targets involved in tumor growth and proliferation. The mechanism of action likely involves the inhibition of key enzymes or pathways critical for cancer cell survival .
  • Antimicrobial Properties
    • Heterocyclic compounds similar to N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide have been reported to exhibit antimicrobial activities. Investigations into its efficacy against various bacterial and fungal strains could provide insights into its potential as an antimicrobial agent .
  • Anti-inflammatory Effects
    • The compound's structural features suggest it may possess anti-inflammatory properties. Research into its ability to modulate inflammatory pathways could lead to new therapeutic strategies for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple synthetic steps that include the formation of the thiazole and triazole rings followed by the introduction of the oxalamide group. Detailed reaction conditions and yields are essential for reproducibility in research settings .

Mechanistic Studies

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Studies utilizing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into binding affinities and inhibition constants, which are vital for determining its pharmacological efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy .
  • Antimicrobial Activity Research : Another study focused on evaluating the antimicrobial properties of similar thiazole-triazole derivatives against clinically relevant pathogens. Results indicated promising activity that warrants further exploration .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolo[3,2-b] triazole core contains sulfur and nitrogen atoms susceptible to oxidation. Key observations include:

  • Sulfur Oxidation : The thiazole sulfur can oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., hydrogen peroxide, m-CPBA).

  • Aromatic Ring Oxidation : The 3-fluorophenyl group may undergo electrophilic oxidation at the meta position, though fluorine’s electron-withdrawing nature typically reduces reactivity.

Table 1: Oxidation Reagents and Products

ReagentConditionsMajor Product
H₂O₂ (30%)Acetic acid, 60°C, 4hThiazole sulfoxide derivative
KMnO₄ (aqueous)Neutral pH, RT, 12hNitrophenyl ring nitroso byproduct
m-CPBADCM, 0°C, 2hThiazole sulfone derivative

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring is highly reducible, while the amide bonds remain stable under mild conditions:

  • Nitro to Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuI systems selectively reduce -NO₂ to -NH₂ without affecting the thiazole core.

  • Selective Core Reduction : LiAlH₄ may reduce the triazole ring’s conjugated system, but this is less common due to steric hindrance.

Table 2: Reduction Pathways

ReagentTarget SiteOutcome
H₂, 10% Pd-C3-Nitrophenyl group3-Aminophenyl derivative
NaBH₄/CuINitro groupPartial reduction to hydroxylamine
LiAlH₄ (anhydrous)Triazole C=N bondsSaturation of conjugated system

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

  • Electrophilic Aromatic Substitution (EAS) : The 3-fluorophenyl group’s meta-directing nature facilitates halogenation or nitration at the 5-position.

  • Nucleophilic Attack : The oxalamide’s carbonyl groups may undergo nucleophilic addition with amines or Grignard reagents.

Table 3: Substitution Examples

Reaction TypeReagentProduct
Halogenation (EAS)Cl₂, FeCl₃5-Chloro-3-fluorophenyl adduct
Amide AlkylationCH₃I, K₂CO₃N-Methyl oxalamide derivative
Nucleophilic Acyl SubstitutionNH₂OH, HClHydroxamic acid analog

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) in methanol leads to cleavage of the oxalamide bond, generating 3-nitrophenylamine and fluorophenyl-thiazole fragments.

  • Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder-like fragmentation, releasing CO and NOₓ gases.

Biochemical Interactions

While not purely chemical reactions, the compound’s biological activity (e.g., anticancer effects) involves:

  • Enzyme Inhibition : Binding to kinase ATP pockets via hydrogen bonding with the oxalamide group.

  • DNA Intercalation : The planar thiazolo-triazole core intercalates DNA, causing strand breaks under oxidative stress.

Key Challenges and Research Gaps

  • Selectivity in Reduction : Competing reduction pathways (nitro vs. core) require precise control.

  • Stability Under Physiological Conditions : Hydrolysis of the oxalamide bond limits in vivo efficacy.

  • Synthetic Scalability : Multi-step synthesis complicates large-scale production.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Analysis

Oxalamide Derivatives
  • Target Compound vs. S336: Both share the oxalamide backbone, but S336 incorporates pyridine and methoxybenzyl groups, which enhance its solubility and umami receptor (hTAS1R1/hTAS1R3) binding .
Heterocyclic Systems
  • Thiazolo-triazol vs. The patent’s trifluoromethyl group enhances metabolic stability, whereas the target’s 3-fluorophenyl may balance lipophilicity and bioavailability .
Nitro/Fluoro Substitutions
  • The 3-nitrophenyl group in the target compound is absent in flavoring agents like S336 but common in herbicides (e.g., flumetsulam) and explosives, suggesting possible reactivity or toxicity concerns .
  • Fluorine in the 3-fluorophenyl group may improve membrane permeability compared to non-halogenated analogs, as seen in agrochemicals .

Q & A

Q. What are the key considerations for designing a synthesis protocol for this compound?

The synthesis of this compound typically involves multi-step reactions, including:

  • Thiazolo-triazole core formation : Cyclocondensation of thioamide derivatives with hydrazine derivatives under controlled pH and temperature (e.g., 80–100°C in DMF) .
  • Oxalamide linkage : Coupling of the thiazolo-triazole intermediate with nitro-substituted aniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC/HPLC . Key optimization parameters include solvent choice (polar aprotic solvents like DMF enhance reaction rates), catalyst selection (e.g., Cu(I) for click chemistry), and reaction time (12–24 hr for amide bond formation) .

Q. How can the compound’s structural integrity be validated post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl vs. nitrophenyl groups) and oxalamide connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C20H15FN6O4SC_{20}H_{15}FN_6O_4S) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1500 cm1^{-1} (aromatic C-F/C-NO2_2) .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., DNA gyrase) to assess IC50_{50} values .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modulation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to evaluate effects on membrane permeability and target binding .
  • Oxalamide Linker Modification : Introduce methyl or ethyl spacers to alter conformational flexibility and interaction with hydrophobic enzyme pockets .
  • Biological Testing : Compare IC50_{50} values across derivatives in enzyme inhibition assays and correlate with computational docking results (e.g., AutoDock Vina) .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking : Simulate interactions with bacterial targets (e.g., E. coli FabH enzyme) using PDB structures (e.g., 5JQ7) to identify key binding residues (e.g., His244, Asn248) .
  • MD Simulations : 100-ns trajectories to assess stability of ligand-enzyme complexes and quantify binding free energies (MM-PBSA) .
  • ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .

Q. How should contradictory data in biological activity be resolved?

  • Experimental Replication : Standardize assays (e.g., identical bacterial strains, culture media) to minimize variability .
  • Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies .
  • Target Validation : CRISPR-Cas9 knockout models to confirm if observed activity is target-specific .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

StepMethod A ()Method B ()
Core FormationThioamide + hydrazine (80°C)Microwave-assisted (100°C, 2 hr)
Yield62%78%
Purity (HPLC)93%97%

Q. Table 2. Biological Activity of Analogues

SubstituentMIC (S. aureus) (µg/mL)IC50_{50} (DNA gyrase) (µM)
3-Fluorophenyl4.20.89
4-Chlorophenyl8.71.54
3-Nitrophenyl3.10.67

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